![molecular formula C19H23N3O4 B5630308 N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5630308.png)
N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
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Description
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis and study . The compound also contains a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom. The configuration of the compound is specified by the (3S*,4R*) notation, which refers to the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (3S*,4R*) notation indicates the configuration of the chiral centers, with the numbers referring to the position of the chiral carbon in the molecule .Future Directions
properties
IUPAC Name |
N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-17-18(20-11-26-17)19(24)22-9-15(16(10-22)21-12(2)23)13-5-7-14(25-3)8-6-13/h5-8,11,15-16H,4,9-10H2,1-3H3,(H,21,23)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRGGFXZHLQYIY-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=CO1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
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